molecular formula C19H14ClN3 B3037523 2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile CAS No. 478245-78-2

2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile

Cat. No. B3037523
CAS RN: 478245-78-2
M. Wt: 319.8 g/mol
InChI Key: XONQXWDXUJKALB-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile, also known as BCPPC, is an organic compound with a wide range of applications in scientific research. It is a versatile compound with many potential uses in various fields, such as pharmaceuticals, biochemistry, and materials science. BCPPC has been used to synthesize various compounds, including quinolines, polymers, and other heterocyclic compounds. Additionally, it has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer agents. The compound has also been studied for its potential use in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and diabetes.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of similar compounds like 6,7-dihydro-2-methoxy-4-(substituted) pyridine-3-carbonitrile and their structural determination through X-ray data, emphasizing the configurations of cyclohepta rings and substituent variations (Moustafa & Girgis, 2007).

Antimicrobial Studies

  • Investigation of antimicrobial properties, as seen in studies of 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and related compounds, demonstrating significant antibacterial activity (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
  • Synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives and their screening for bacteriostatic and antituberculosis activity, some showing significant effects (Miszke et al., 2008).

Chemical Reactions and Derivative Formation

  • Synthesis and reaction studies of similar compounds, such as 4-Amino-5-(1 H -benzimidazol-2-yl)-6-(4-chlorophenyl)pyridine-3-carbonitrile, leading to various derivatives with potential biological applications (Fikry, Ismail, Said, & Hafez, 2015).
  • Studies on the antifungal activity of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety, indicative of potential pharmaceutical applications (Ibrahim et al., 2008).

Crystallography and Molecular Docking

  • Crystallographic analysis of pyridine-4-carbonitrile–chloranilic acid, providing insights into molecular structures and interactions (Gotoh, Nagoshi, & Ishida, 2008).
  • Docking studies of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile for antimicrobial applications, showcasing the potential for designing targeted therapies (Okasha et al., 2022).

Optoelectronic Properties

  • Investigation of the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, useful in the development of optoelectronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).

properties

IUPAC Name

2-(benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3/c20-16-8-6-15(7-9-16)17-10-11-22-19(18(17)12-21)23-13-14-4-2-1-3-5-14/h1-11H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONQXWDXUJKALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701169931
Record name 4-(4-Chlorophenyl)-2-[(phenylmethyl)amino]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile

CAS RN

478245-78-2
Record name 4-(4-Chlorophenyl)-2-[(phenylmethyl)amino]-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478245-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2-[(phenylmethyl)amino]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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